molecular formula C7H10N2O2 B1374407 2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL CAS No. 1391732-97-0

2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL

Cat. No.: B1374407
CAS No.: 1391732-97-0
M. Wt: 154.17 g/mol
InChI Key: DAQNWAZKLBDTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a hydroxypropan-2-yl group at the 2-position and a hydroxyl group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and as a probe for biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of pyrimidines, including “2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL”, is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL typically involves the reaction of pyrimidine derivatives with appropriate reagents to introduce the hydroxypropan-2-yl and hydroxyl groups. One common method involves the use of boronic acids as intermediates . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity. This makes it valuable in various research applications where precise molecular interactions are required.

Properties

IUPAC Name

2-(2-hydroxypropan-2-yl)pyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-7(2,11)6-8-3-5(10)4-9-6/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQNWAZKLBDTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=N1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL
Reactant of Route 2
Reactant of Route 2
2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL
Reactant of Route 3
Reactant of Route 3
2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL
Reactant of Route 4
Reactant of Route 4
2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL
Reactant of Route 5
Reactant of Route 5
2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL
Reactant of Route 6
2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.